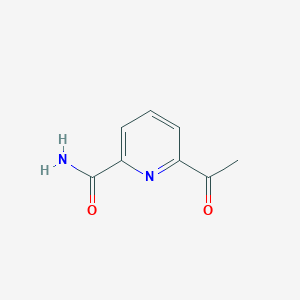

2-Pyridinecarboxamide, 6-acetyl-(9CI)

Description

2-Pyridinecarboxamide, 6-acetyl-(9CI) is a pyridine derivative featuring a carboxamide group at the 2-position and an acetyl group at the 6-position (Figure 1). Pyridine-based compounds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The carboxamide group at position 2 enhances hydrogen-bonding capacity, which may improve solubility or target binding affinity.

Properties

IUPAC Name |

6-acetylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5(11)6-3-2-4-7(10-6)8(9)12/h2-4H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJVUGMHRVDIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis of 2-Pyridinecarboxamide, 6-acetyl-(9CI) typically begins with pyridine derivatives functionalized at specific positions. Common precursors include:

-

2-Cyanopyridine : Used as a starting material for introducing the carboxamide group via hydrolysis.

-

6-Acetyl-2-cyanopyridine : Direct precursor allowing simultaneous hydrolysis of the nitrile to carboxamide and retention of the acetyl group.

-

2-Picolinic acid (pyridine-2-carboxylic acid) : Converted to acyl chlorides for subsequent coupling reactions.

Carboxamide Group Introduction

The conversion of nitriles to carboxamides is a critical step. Two primary methods are employed:

Acidic Hydrolysis

Basic Hydrolysis

Acetylation Strategies

Introducing the acetyl group at the 6-position of pyridine requires careful regiocontrol due to the ring’s electronic deactivation. Key approaches include:

Friedel-Crafts Acylation

Directed Metalation

-

Lithiation : Using strong bases like LDA (lithium diisopropylamide) to deprotonate the 6-position, followed by quenching with acetyl chloride.

Yield: 60–75%.

Optimization and Challenges

Regioselectivity Control

Achieving exclusive acetylation at the 6-position is complicated by competing reactions at the 4-position. Strategies to enhance selectivity include:

Reaction Solvents and Catalysts

-

Solvents : Inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) minimize side reactions. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

-

Catalysts : Lewis acids (AlCl₃) enhance electrophilic acylation, while palladium complexes facilitate cross-coupling in functionalized pyridines.

Analytical and Characterization Data

Table 1: Comparative Yields Under Different Conditions

Spectroscopic Data

-

IR (KBr) :

-

¹H NMR (DMSO-d₆) :

Industrial Scalability and Environmental Considerations

-

Waste Management : The use of chlorinated solvents (DCE) necessitates recycling protocols to reduce environmental impact.

-

Catalyst Recovery : Heterogeneous catalysts (zeolites) enable easier separation and reuse compared to AlCl₃.

-

Process Intensification : Continuous-flow systems improve heat transfer and reaction control for exothermic steps like lithiation .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 6-acetyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

Oxidation: Pyridinecarboxylic acids.

Reduction: Amino derivatives of pyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarboxamide, 6-acetyl-(9CI) is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or positional similarities with 2-Pyridinecarboxamide, 6-acetyl-(9CI):

1-Acetyl-N-(1-phenylethylamine)-9H-β-carboline-3-carboxamide (6c)

- Core Structure : β-Carboline (indole-pyridine fused system).

- Substituents : Acetyl at position 1, carboxamide at position 3.

- The acetyl group at position 1 may stabilize the carboxamide at position 3, influencing binding to biological targets such as receptors or enzymes. This compound has been studied for its bioactivity in medicinal chemistry contexts .

6-Acetyl-2,2-dimethyl-chromenone

- Core Structure: Chromenone (benzopyran-4-one).

- Substituents : Acetyl at position 6, methyl groups at positions 2 and 2.

- Key Differences: The chromenone scaffold is a bicyclic system with inherent antioxidant properties. The acetyl group at position 6 in chromenone derivatives, such as those isolated from Ophryosporus species, contributes to their role as chemical markers in plant biochemistry. Compared to the pyridine-based target compound, chromenones exhibit greater lipophilicity due to their fused benzene ring .

Haploside D (α-L-Rha-6-acetyl-β-D-Glc)

- Core Structure : Flavone glycoside.

- Substituents: 6-acetylated glucose moiety linked to a rhamnose sugar.

- Key Differences : The acetyl group here modifies a glycoside, enhancing stability against enzymatic hydrolysis. In contrast, the acetyl group on the pyridine ring in the target compound may direct electrophilic substitution reactions or modulate electronic effects for synthetic derivatization .

Furostanol Saponin with 6-Acetyl-glucopyranosyl

- Core Structure: Steroidal furostanol saponin.

- Substituents: 6-acetyl-glucopyranosyl linked via glycosidic bonds.

- Key Differences : The acetylated sugar moiety in this saponin (found in Helleborus species) improves membrane permeability, a critical factor in its bioactivity as a phagostimulant. The pyridine-based acetyl group in the target compound lacks such glycosidic linkages but could serve as a site for prodrug modifications .

Electronic Effects :

- In β-carboline derivatives, the fused aromatic system delocalizes electron density, reducing acetylation’s impact on overall reactivity .

Solubility and Bioavailability :

- Carboxamide groups (as in the target compound) improve water solubility compared to non-polar acetylated analogs. In glycosides like Haploside D, acetylation balances hydrophilicity and lipophilicity for optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.